2-ETHYL 4-METHYL 3-METHYL-5-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-2,4-DICARBOXYLATE
Description
2-ETHYL 4-METHYL 3-METHYL-5-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Properties
IUPAC Name |
2-O-ethyl 4-O-methyl 3-methyl-5-([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonylamino)thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O5S/c1-4-26-15(24)10-8(2)9(14(23)25-3)13(27-10)19-12(22)11-18-16-17-6-5-7-21(16)20-11/h5-7H,4H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNDVCNEIIJXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=NN3C=CC=NC3=N2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL 4-METHYL 3-METHYL-5-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-2,4-DICARBOXYLATE typically involves the condensation of 5-amino-1,2,4-triazoles with 1,3-bifunctional dicarbonyl substrates . This reaction is often carried out under microwave irradiation to enhance reaction rates and yields . The reaction conditions usually involve the use of solvents such as ethanol or methanol, and the presence of catalysts like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness . The process can be scaled up by optimizing reaction parameters such as temperature, time, and solvent concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-ETHYL 4-METHYL 3-METHYL-5-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-ETHYL 4-METHYL 3-METHYL-5-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-2,4-DICARBOXYLATE has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antibacterial, antifungal, antiviral, and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-ETHYL 4-METHYL 3-METHYL-5-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. The triazolopyrimidine moiety is known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Shares the triazolopyrimidine core but lacks the thiophene and ester functionalities.
5-methyl-7-hydroxy-1,3,4-triazaindolizine: Similar triazole structure but different functional groups and biological activities.
Uniqueness
2-ETHYL 4-METHYL 3-METHYL-5-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-2,4-DICARBOXYLATE is unique due to its combination of a triazolopyrimidine core with a thiophene ring and ester functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
